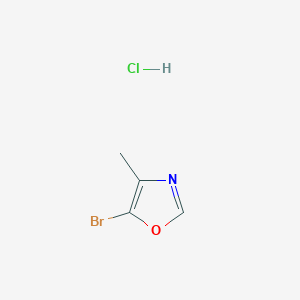
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBO is a small molecule that has the potential to interact with various biological systems and has been studied for its potential applications in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is not fully understood, but it is believed to interact with various biological systems, including DNA and RNA. (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been shown to inhibit the growth of bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride in lab experiments is its versatility. It can be used in a range of biological systems and has been shown to have a range of activities. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is its potential toxicity. Careful handling of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is required to ensure the safety of researchers and the accuracy of the results.
Orientations Futures
There are several future directions for the study of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride. One potential area of research is the development of new drugs based on the structure of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride. Additionally, further research is needed to fully understand the mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride and its interactions with biological systems. Finally, the potential use of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride as a fluorescent probe for imaging biological systems is an area of research that shows promise and warrants further investigation.
Méthodes De Synthèse
The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride involves the reaction of 2,3-epoxy-4-hydroxybutyrate with hydrazine hydrate in the presence of a catalyst. The resulting product is then purified and crystallized to obtain (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride in its dihydrochloride form. The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is a complex process that requires expertise in organic chemistry and careful handling of the chemicals involved.
Applications De Recherche Scientifique
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
(3S,4R)-4-hydrazinyloxolan-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFFWLDRYFNDNB-XWJKVJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)


![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2438837.png)
![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)